

# Application Notes and Protocols for PF-06842874 In Vitro Kinase Assay

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## Compound of Interest

Compound Name: PF-06842874

Cat. No.: B10860381

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These application notes provide a detailed protocol for determining the inhibitory activity of **PF-06842874** against Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6)/Cyclin D3 using a luminescence-based in vitro kinase assay.

Audience: Researchers, scientists, and drug development professionals.

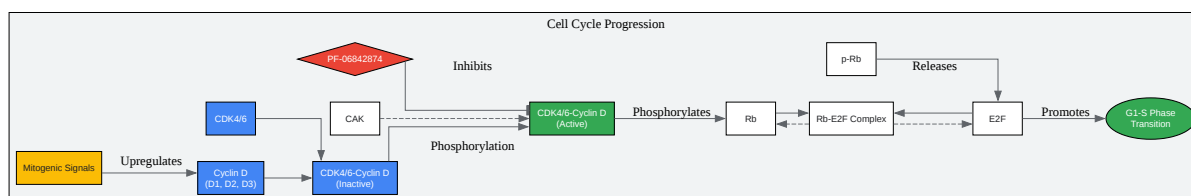
## Introduction

**PF-06842874** is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases, in complex with D-type cyclins, are critical regulators of the cell cycle, specifically in the transition from the G1 to the S phase.[3][4] The primary substrate for the CDK4/6-Cyclin D complex is the Retinoblastoma protein (Rb).[4][5] Phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[3] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[3][6]

This document outlines a detailed protocol for measuring the in vitro potency of **PF-06842874** against CDK4/Cyclin D1 and CDK6/Cyclin D3 using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8]

## Signaling Pathway

The canonical CDK4/6-Cyclin D-Rb signaling pathway is a key driver of cell cycle progression. Upon mitogenic stimulation, Cyclin D levels rise and bind to CDK4 or CDK6. This complex is then activated by CDK-activating kinase (CAK). The active CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), causing it to dissociate from the E2F transcription factor. Liberated E2F then promotes the transcription of genes necessary for the cell to enter the S phase of the cell cycle. **PF-06842874** inhibits the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation and halting cell cycle progression.



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CDK4/6 Signaling Pathway and Inhibition by **PF-06842874**.

## Quantitative Data

The inhibitory potency of **PF-06842874** against CDK4 and CDK6 is summarized in the table below. The data is presented as the inhibitor constant ( $K_i$ ), which reflects the binding affinity of the inhibitor to the kinase.

Target Kinase	Cyclin Partner	Inhibitor	$K_i$ (nM)
CDK4	Cyclin D1	PF-06842874	62
CDK6	Cyclin D3	PF-06842874	130

Data sourced from MedChemExpress.[9]

## Experimental Protocols

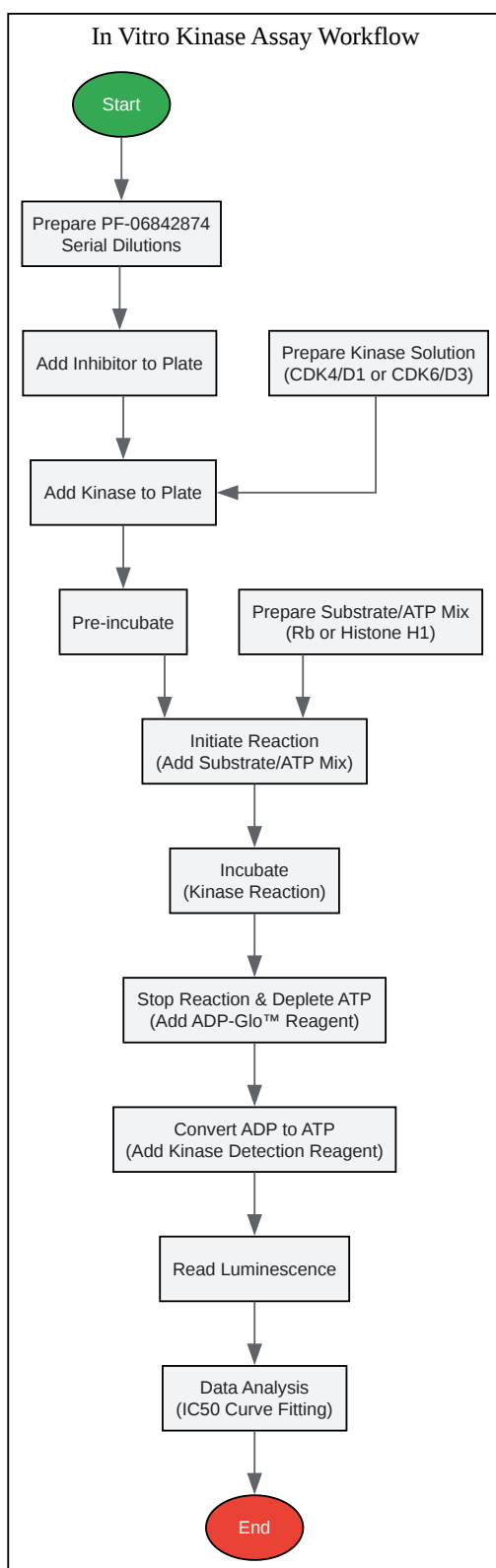
This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay.

## Materials and Reagents

- Enzymes:
  - Recombinant human CDK4/Cyclin D1 complex
  - Recombinant human CDK6/Cyclin D3 complex
- Substrate:
  - Retinoblastoma (Rb) protein (full-length or a suitable peptide fragment, e.g., Rb (773-928)) or Histone H1[3][10]
- Inhibitor:
  - **PF-06842874**
- Assay Kit:
  - ADP-Glo™ Kinase Assay Kit (Promega)
- Buffers and Solutions:
  - Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT[11]
  - ATP solution
  - DMSO
- Labware:
  - 384-well white, opaque plates

- Multichannel pipettes
- Plate reader capable of luminescence detection

## Experimental Workflow



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